3-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine
Overview
Description
3-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine is a heterocyclic compound that features a triazolo-pyrimidine core fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine typically involves multi-step synthetic routes. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable microwave-mediated synthesis, which offers high yields and functional group tolerance. This method is advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the enzyme’s activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyridine
Uniqueness
3-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine is unique due to its specific triazolo-pyrimidine core fused with a pyridine ring, which imparts distinct biological activities and synthetic versatility. Its ability to act as a potent CDK2 inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-(methoxymethyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-8-11-15-12-14-6-4-10(17(12)16-11)9-3-2-5-13-7-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJJCQONSRVLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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